molecular formula C13H15Cl2N3O2 B3862276 2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide

2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide

Cat. No. B3862276
M. Wt: 316.18 g/mol
InChI Key: DRNUOHADRXHHCL-REZTVBANSA-N
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Description

2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide, also known as DBNIA, is a chemical compound that has been widely studied for its potential use in scientific research. DBNIA is a hydrazone derivative of isatin, a natural compound found in many plants. The chemical structure of DBNIA contains two chloro substituents on the benzylidene moiety, which are responsible for its unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may be one of the mechanisms by which it exerts its anti-cancer effects.
Biochemical and Physiological Effects:
2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, 2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the immune system. 2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide in lab experiments is its potent activity against cancer cells and other disease targets. 2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the complex synthesis process may limit its widespread use in research.

Future Directions

There are many potential future directions for research on 2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide. One area of interest is the development of new derivatives of 2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide with improved solubility and activity against specific disease targets. Another area of research is the study of the mechanism of action of 2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide, which could lead to the development of new drugs with similar activity. Additionally, the use of 2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide in combination with other drugs or therapies is an area of research that has the potential to improve treatment outcomes for a variety of diseases.

Scientific Research Applications

2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer therapy. 2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide has been shown to have potent anti-cancer activity in vitro and in vivo, making it a potential candidate for further development as a cancer treatment. Other areas of research include the development of new antibiotics and antiviral agents, as well as the study of neurological disorders and pain management.

properties

IUPAC Name

N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3O2/c1-8(2)6-16-12(19)13(20)18-17-7-9-3-4-10(14)5-11(9)15/h3-5,7-8H,6H2,1-2H3,(H,16,19)(H,18,20)/b17-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNUOHADRXHHCL-REZTVBANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NN=CC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)C(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide
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2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide
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2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide
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2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide
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2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide
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2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide

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